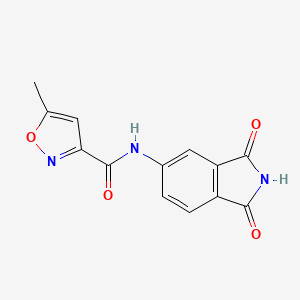
N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves a simple heating and relatively quick solventless reaction between phenylethylamine and phthalic anhydride . Industrial production methods often utilize green, effective, and mild synthesis techniques to ensure sustainability and environmental friendliness .
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include SiO2-tpy-Nb as a catalyst in IPA:H2O as solvent at reflux . Major products formed from these reactions include isoindoline-1,3-dione derivatives with various substitution patterns .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of diverse heterocyclic frameworks . In biology and medicine, it has shown potential as an anticancer agent, particularly against blood cancer cell lines such as K562 and Raji cells . Additionally, it has applications in the development of pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and inhibiting tumor necrosis factor-alpha (TNF-α) activity . This compound’s ability to pass through the living membrane in vivo due to its neutral and hydrophobic nature further enhances its therapeutic potential .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds such as thalidomide, lenalidomide, and pomalidomide. These compounds also belong to the class of isoindoline-1,3-dione derivatives and exhibit antitumor, immunomodulatory, and antiangiogenic properties .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-4-10(16-20-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHGEXRKHCNAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














